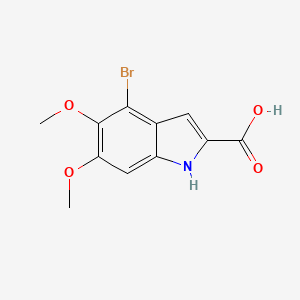![molecular formula C9H11N3 B13975560 2-Imidazo[1,2-a]pyridin-6-ylethanamine](/img/structure/B13975560.png)
2-Imidazo[1,2-a]pyridin-6-ylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Imidazo[1,2-a]pyridin-6-ylethanamine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This structure is significant due to its presence in various biologically active molecules and pharmaceutical agents. The compound is known for its potential pharmacological activities, including anti-inflammatory, antiviral, antifungal, anticancer, and anxiolytic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Imidazo[1,2-a]pyridin-6-ylethanamine typically involves the condensation of 2-aminopyridine with aldehydes or other carbonyl compounds. One common method is the Groebke-Blackburn three-component reaction, which involves 2-aminopyridine, an aldehyde, and an isonitrile . This reaction is often carried out under mild conditions, such as room temperature, and can be catalyzed by various metal catalysts or proceed under metal-free conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale multicomponent reactions. These methods are designed to be efficient, cost-effective, and environmentally friendly. The use of continuous flow reactors and green solvents is often emphasized to minimize waste and improve the overall sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Imidazo[1,2-a]pyridin-6-ylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine-6-carboxylic acid derivatives, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Imidazo[1,2-a]pyridin-6-ylethanamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Imidazo[1,2-a]pyridin-6-ylethanamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its pharmacological effects. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity . This interaction can result in the inhibition of cellular processes such as inflammation, viral replication, or cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-a]pyridine: Shares the core structure but lacks the ethanamine side chain.
Imidazo[1,2-a]pyrimidine: Similar heterocyclic structure with different nitrogen positioning.
Quinazoline derivatives: Contains a similar fused ring system but with different functional groups.
Uniqueness: 2-Imidazo[1,2-a]pyridin-6-ylethanamine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the ethanamine side chain enhances its solubility and bioavailability, making it a valuable compound in drug development .
Eigenschaften
Molekularformel |
C9H11N3 |
|---|---|
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
2-imidazo[1,2-a]pyridin-6-ylethanamine |
InChI |
InChI=1S/C9H11N3/c10-4-3-8-1-2-9-11-5-6-12(9)7-8/h1-2,5-7H,3-4,10H2 |
InChI-Schlüssel |
YEKYXKKSCBDPJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=CN2C=C1CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(Methoxymethoxymethyl)phenyl]boronic acid](/img/structure/B13975490.png)


![Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-5-sulfo-, inner salt](/img/structure/B13975504.png)









